molecular formula C35H32N2O3S B11662933 Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11662933
M. Wt: 560.7 g/mol
InChI Key: MILBPNHNDDDSKJ-UHFFFAOYSA-N
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Description

METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and benzothiophene rings, followed by their coupling. Typical reaction conditions involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic rings .

Scientific Research Applications

METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-BIS (4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE
  • 4,4’-ISOPROPYLIDENEBIS (2,6-DIMETHYLPHENOL)
  • 4-Hydroxy-6-methylquinolin-2(1H)-one

Uniqueness

METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its combination of a quinoline and benzothiophene core, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C35H32N2O3S

Molecular Weight

560.7 g/mol

IUPAC Name

methyl 6-phenyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C35H32N2O3S/c1-21(2)22-13-15-24(16-14-22)30-20-28(26-11-7-8-12-29(26)36-30)33(38)37-34-32(35(39)40-3)27-18-17-25(19-31(27)41-34)23-9-5-4-6-10-23/h4-16,20-21,25H,17-19H2,1-3H3,(H,37,38)

InChI Key

MILBPNHNDDDSKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C6=CC=CC=C6)C(=O)OC

Origin of Product

United States

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